molecular formula C22H21FN2O5S B2846579 2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide CAS No. 452050-95-2

2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide

Cat. No. B2846579
CAS RN: 452050-95-2
M. Wt: 444.48
InChI Key: VMGKLXOOYKECKK-UHFFFAOYSA-N
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Description

2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide, also known as FMMSB, is a synthetic compound with potential pharmacological applications. It is a sulfonamide derivative that has been shown to have potent anticancer properties.

Scientific Research Applications

Serotonin Receptor Imaging in Alzheimer's Disease

2-Fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide, as part of a selective serotonin 1A (5-HT1A) molecular imaging probe, has been utilized in positron emission tomography (PET) studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research demonstrated significant decreases in receptor densities in critical brain regions associated with Alzheimer's, correlating these decreases with clinical symptoms and other neuropathological measures. The use of this compound in imaging provides valuable insights into the neurobiological changes occurring in Alzheimer's disease and potentially other neurological conditions (Kepe et al., 2006).

Imaging Sigma2 Receptor Status in Solid Tumors

A series of fluorine-containing benzamide analogs, including structures similar to 2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide, were synthesized and evaluated for PET imaging of the sigma-2 receptor status in solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios in biodistribution studies, indicating their potential as imaging agents for assessing tumor biology and guiding therapeutic interventions (Tu et al., 2007).

Sulfonamide Inhibitors of Carbonic Anhydrases

Research on sulfonamide inhibitors, such as 2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide, has revealed their potential in inhibiting carbonic anhydrase isoenzymes, which play pivotal roles in various physiological processes. These inhibitors have shown promise in the treatment of conditions like glaucoma, epilepsy, and possibly cancer, by modulating the activity of carbonic anhydrases (Supuran et al., 2013).

Fluoroamines via Chiral Cyclic Sulfamidates

The synthesis of fluoroamines, involving steps that might include the use of sulfamoyl compounds similar to 2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide, has been explored through the use of chiral cyclic sulfamidates. These compounds serve as intermediates in the production of N-benzyl fluoroamines, which have applications in medicinal chemistry and the synthesis of bioactive molecules (Posakony & Tewson, 2002).

properties

IUPAC Name

2-fluoro-N-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-29-17-8-6-15(7-9-17)14-24-31(27,28)19-10-11-21(23)20(13-19)22(26)25-16-4-3-5-18(12-16)30-2/h3-13,24H,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGKLXOOYKECKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide

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